molecular formula C24H24N4O2 B2831923 (E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide CAS No. 882220-63-5

(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

Cat. No.: B2831923
CAS No.: 882220-63-5
M. Wt: 400.482
InChI Key: PZHNIKHAQJSTQU-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a synthetic chemical reagent featuring a pyrazole core substituted with a phenyl and a 4-methylphenyl group, and further functionalized with a (E)-2-cyano-3-(3-methoxypropylcarbamoyl)prop-1-enyl chain. The E-configuration at the exocyclic double bond is a critical structural aspect that can influence the compound's biological activity and interaction with targets . Pyrazole derivatives are recognized as privileged structures in medicinal chemistry and agrochemical research due to their wide range of biological activities . Scientific literature indicates that pyrazole-containing compounds demonstrate significant pharmacological potential, including applications as cyclooxygenase-2 (COX-2) inhibitors in oncology research , and other pyrazole-based compounds have been developed as fungicidal agents . The presence of the acrylamide group with an electron-withdrawing cyano group is a common feature in molecules that can act as Michael acceptors, potentially enabling covalent binding to biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, consulting the material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-18-9-11-19(12-10-18)23-21(17-28(27-23)22-7-4-3-5-8-22)15-20(16-25)24(29)26-13-6-14-30-2/h3-5,7-12,15,17H,6,13-14H2,1-2H3,(H,26,29)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHNIKHAQJSTQU-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCCCOC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCCCOC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the phenyl and 4-methylphenyl groups.

    Formation of the Enamide: The final step involves the condensation of the substituted pyrazole with (E)-2-cyano-3-(3-methoxypropyl)acrylamide under basic or acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of acrylamide derivatives with pyrazole cores. Below is a comparative analysis with structurally related molecules:

Compound Key Structural Differences Functional Implications
(E)-2-cyano-N-[2-(trifluoromethyl)phenyl]-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide - 4-chlorophenyl on pyrazole
- Trifluoromethylphenyl amide substituent
Increased electron-withdrawing effects (Cl, CF₃) may enhance binding to hydrophobic pockets in targets.
(E)-2-cyano-N-allyl-3-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide - 4-methoxy-3-nitrophenyl on pyrazole
- Allyl group on amide
Nitro group introduces strong electron-withdrawing effects; allyl may reduce steric hindrance.
XCT790 (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide - Thiadiazole ring instead of pyrazole
- Bis(trifluoromethyl)benzyl ether
Thiadiazole enhances metabolic stability; trifluoromethyl groups improve lipophilicity.
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide - Bromo-ethoxy-hydroxyphenyl substituent
- Isopropyl amide
Hydroxyl group enables hydrogen bonding; bromine may introduce steric bulk.

Key Findings from Comparative Analysis

Electron-Withdrawing vs. Electron-Donating Groups :

  • The presence of 4-methylphenyl in the target compound provides moderate hydrophobicity compared to the stronger electron-withdrawing 4-chlorophenyl or nitro groups in analogues .
  • Trifluoromethyl groups (e.g., in XCT790) significantly enhance metabolic resistance but may reduce aqueous solubility .

Amide Substituent Effects :

  • The 3-methoxypropyl group in the target compound balances solubility and steric effects, contrasting with the allyl group in (lower steric hindrance) or the isopropyl group in (higher hydrophobicity).

Hydrogen Bonding Potential: The cyano group in all compounds acts as a hydrogen bond acceptor. However, analogues with hydroxyl or methoxy groups (e.g., ) exhibit additional hydrogen bond donor/acceptor capabilities .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods described in , involving condensation of pyrazole precursors with cyanoacetamide derivatives under reflux conditions.

Biological Activity

(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N4O2C_{24}H_{24}N_{4}O_{2}, and it features a unique structure that includes a cyano group, a methoxypropyl chain, and a substituted pyrazole ring. These structural characteristics are critical for its biological activity.

PropertyValue
Molecular FormulaC24H24N4O2
Molecular Weight412.47 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with diketones or β-keto esters.
  • Substitution Reactions : Introduction of phenyl and 4-methylphenyl groups onto the pyrazole ring.
  • Enamide Formation : Condensation with (E)-2-cyano-3-(3-methoxypropyl)acrylamide under basic or acidic conditions.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of pyrazole derivatives, including this compound, against various cancer cell lines. The compound's structure suggests potential interactions with biological macromolecules, influencing cell proliferation and apoptosis.

  • Case Study : In a study assessing cytotoxicity against cancer cell lines, derivatives similar to this compound exhibited significant activity:
    • Compounds with similar pyrazole structures showed IC50 values ranging from 60 nM to 580 nM against liver and breast cancer cells .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzyme Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression.
  • Receptor Interaction : The compound may act as a ligand for specific receptors involved in cell signaling pathways that regulate growth and apoptosis.

Comparative Analysis

To understand the biological activity better, a comparison table of related compounds is presented:

Compound NameIC50 (nM)Target Cancer Type
4-Chloro derivative40Gastric Cancer (NUGC)
4-Methoxy derivative428Liver Cancer (HEPG2)
(E)-2-cyano-N-(3-methoxypropyl) derivative120 - 580Broad Spectrum

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones. Subsequent functionalization includes introducing the cyano group via nucleophilic substitution and coupling the methoxypropyl amide moiety using carbodiimide-based coupling agents. Critical parameters include:

  • Temperature control : Exothermic steps (e.g., cyclization) require slow addition and ice baths to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene is used for reflux-driven condensations .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) improve yields in amidation steps.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures purity (>95% by HPLC) .

Q. How is the structural identity of the compound confirmed post-synthesis?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

  • NMR : ¹H and ¹³C NMR verify substituent positions (e.g., methoxypropyl chain at ~δ 3.4 ppm) and E-configuration of the enamide (trans coupling constants ~15–16 Hz) .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 485.2012) .
  • X-ray crystallography : SHELX-refined structures resolve bond angles (e.g., C=C-N amide torsion angles ~120°) and hydrogen-bonding networks (e.g., N–H···O interactions between amide and pyrazole) .

Advanced Research Questions

Q. How can data contradictions in crystallographic and computational structural models be resolved?

  • Methodological Answer : Discrepancies between experimental (X-ray) and computational (DFT-optimized) bond lengths (e.g., C–C in the enamide moiety) arise from crystal packing effects. Resolution strategies include:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking between phenyl groups) that distort gas-phase geometries .
  • DFT-D3 corrections : Incorporates dispersion forces into DFT calculations to better match experimental lattice energies .
  • Twinned data refinement : For challenging crystals, SHELXL’s TWIN/BASF commands model twin domains and improve R-factors (<0.05) .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., hydrolysis of the cyano group)?

  • Methodological Answer : The cyano group’s reactivity is influenced by steric and electronic factors:

  • Acid-catalyzed hydrolysis : Concentrated HCl (6M) at 80°C selectively converts –CN to –COOH without cleaving the enamide.
  • Protection/deprotection : Temporary silylation of the amide nitrogen (using TBSCl) prevents undesired ring-opening during nucleophilic attacks .
  • Solvent effects : Non-polar solvents (e.g., dichloromethane) favor kinetic control, while DMSO stabilizes transition states for thermodynamic products .

Q. How do hydrogen-bonding patterns in the crystal lattice affect the compound’s solubility and stability?

  • Methodological Answer : Graph set analysis (Etter’s rules) reveals that:

  • Dimer formation : N–H···O=C interactions create stable dimers, reducing aqueous solubility but enhancing thermal stability (TGA shows decomposition >200°C) .
  • Solvent inclusion : Methanol or acetone in the lattice (via O–H···N bonds) increases hygroscopicity, necessitating anhydrous storage for long-term stability .

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